Benzyl 4-methylbenzoate

Description

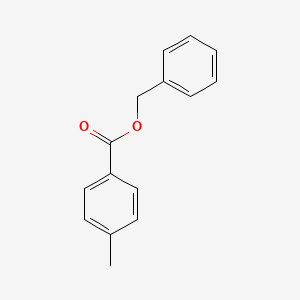

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGEZSXCGDUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282338 | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-99-2 | |

| Record name | 5467-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 4-methylbenzoate, also known as benzyl p-toluate, is an ester of benzyl alcohol and 4-methylbenzoic acid.[1] With its pleasant, aromatic odor, this compound is primarily utilized in the fragrance and flavor industry.[1] Beyond its sensory applications, its chemical properties make it a subject of interest in organic synthesis as an intermediate or a protecting group. This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 4-methylbenzoate, detailed experimental protocols for its synthesis, and its safety profile. While not directly implicated in drug development as an active pharmaceutical ingredient, its role as a synthetic building block warrants a thorough understanding for researchers in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its poor solubility in water but shows good solubility in organic solvents such as ethanol (B145695) and ether.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 5467-99-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, aromatic | [1] |

| Melting Point | 45-47 °C | |

| Boiling Point | 323-324 °C (for benzyl benzoate) | [2] |

| Solubility | Soluble in ethanol, ether; limited in water | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51 | |

| Infrared (IR) | Characteristic peaks expected for C=O stretch of the ester (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹ and ~1100 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹). | Inferred from related compounds |

| Mass Spectrometry (GC-MS) | Available in the NIST Mass Spectrometry Data Center. | [3] |

Experimental Protocols

The primary method for synthesizing this compound is through the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol, using a strong acid as a catalyst.

Protocol: Synthesis of this compound via Fischer Esterification

Materials:

-

4-methylbenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a 3 to 5-fold molar excess of benzyl alcohol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing water and diethyl ether.

-

Shake the funnel, allowing the layers to separate. The organic layer contains the ester.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: Synthesis of this compound via Fischer Esterification

Caption: Fischer esterification of 4-methylbenzoic acid and benzyl alcohol.

Diagram 2: Workflow for Synthesis and Analysis of this compound

Caption: Logical workflow for the synthesis and analysis of this compound.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Applications and Relevance to Drug Development

The primary application of this compound is in the fragrance and perfumery industry.[1] In a research context, it can serve as a versatile building block and intermediate in organic synthesis. The benzyl ester linkage can be cleaved to serve as a precursor for synthesizing other functionalized molecules.

There is no current evidence to suggest that this compound is directly involved in any signaling pathways or has therapeutic applications in drug development. Its relevance to the field is primarily as a potential intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a well-characterized ester with established physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient laboratory procedure. While its primary commercial use is in the fragrance industry, its utility as a synthetic intermediate should not be overlooked by researchers in organic and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.

References

An In-Depth Technical Guide to Benzyl 4-methylbenzoate (CAS: 5467-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 4-methylbenzoate, with the CAS number 5467-99-2, is an aromatic ester notable for its applications in the fragrance industry and as a versatile intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, applications in drug development, and safety information. The content is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

Benzyl 4-methylbenzoate is a colorless to pale yellow liquid characterized by a pleasant, aromatic odor.[1] It is formed from the esterification of 4-methylbenzoic acid and benzyl alcohol.[1] Its hydrophobic nature renders it soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5467-99-2 | [1][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |

| Molecular Weight | 226.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, aromatic | [1] |

| Boiling Point | 323-324 °C (for the related Benzyl Benzoate) | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [1] |

| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | [3] |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51 | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 119; m/z 2nd Highest: 91; m/z 3rd Highest: 65 | [4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available in public databases. | [4] |

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and oxidative esterification being prominent examples.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 4-methylbenzoic acid with benzyl alcohol.

Materials:

-

4-methylbenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq) in an excess of benzyl alcohol (e.g., 3.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Fischer Esterification Workflow.

Experimental Protocol: Oxidative Esterification

This method provides an alternative route using an ionic liquid catalyst.

Materials:

-

4-methylbenzoic acid

-

Toluene (B28343) (as the benzyl source)

-

[BPy]I (1-butylpyridinium iodide)

-

tert-Butyl hydroperoxide (TBHP, 70 wt% in water)

-

Reaction tube

Procedure:

-

In a reaction tube, charge 4-methylbenzoic acid (1 mmol), [BPy]I (0.0524 g, 20 mol%), toluene (2128 µL, 20 mmol), and TBHP (192 µL, 1.4 mmol).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction by TLC. A reported yield for this method is 91%.

-

Upon completion, the product can be isolated using standard workup and purification techniques such as column chromatography.

Applications in Drug Development

While this compound is widely recognized for its use in fragrances, its utility as a chemical intermediate is of significant interest to the pharmaceutical industry. Benzyl esters, in general, serve as crucial protecting groups for carboxylic acids in multi-step organic syntheses and are employed in prodrug strategies to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Role as a Synthetic Intermediate

Caption: Synthetic applications of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the purity assessment of benzyl esters.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time and peak area of the sample to the standard to determine purity.

Experimental Protocol: GC-MS Analysis

This protocol is suitable for the identification and quantification of this compound.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode at 280 °C.

-

Oven Program: Initial temperature of 70 °C for 2 min, ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min.

-

Ionization: Electron Ionization (EI) at 70 eV.

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The resulting mass spectrum can be compared with library data for confirmation of identity, and the peak area can be used for quantification.

Safety and Handling

While this compound may exhibit low toxicity, it is crucial to handle it with appropriate safety precautions.[1] For the closely related compound, benzyl benzoate, the following hazards are identified: Harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]

Table 3: GHS Hazard Information (for this compound)

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| H319: Causes serious eye irritation | [3] | |

| H335: May cause respiratory irritation | [3] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a fume hood.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a valuable compound with established applications in the fragrance industry and significant potential as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery. This guide has provided a detailed overview of its properties, synthesis, analytical methods, and safety considerations to aid researchers in its effective and safe utilization.

References

physical and chemical properties of Benzyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl (B1604629) 4-methylbenzoate, including its synthesis and characterization. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Properties of Benzyl 4-methylbenzoate

This compound, also known as benzyl p-toluate, is an ester with the chemical formula C₁₅H₁₄O₂. It is recognized for its pleasant aromatic odor and is utilized in the fragrance and flavor industry.[1] Beyond its sensory characteristics, it serves as a versatile intermediate in organic synthesis.

General Information:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Benzyl p-toluate, p-Toluic acid, benzyl ester, Benzoic acid, 4-methyl-, phenylmethyl ester | [1] |

| CAS Number | 5467-99-2 | PubChem |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, aromatic | [1] |

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

Physical Properties

| Property | Value | Source |

| Boiling Point | 372.5 °C (predicted) | [2] |

| Density | 1.1 g/cm³ (predicted) | |

| Refractive Index | 1.566 (predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water.[1] |

Chemical Properties

| Property | Value | Source |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51 | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures for similar benzoate (B1203000) esters.

Materials:

-

4-methylbenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a molar excess of benzyl alcohol (e.g., 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of liquid compounds.

Boiling Point Determination (Thiele Tube Method):

-

Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer and place the assembly in the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Density Determination:

-

Accurately weigh a clean, dry pycnometer (a small glass flask with a fitted stopper) and record its mass.

-

Fill the pycnometer with distilled water and record the mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and record the mass.

-

The density is calculated using the formula: Density = (mass of substance) / (volume of substance), where the volume is determined from the mass and known density of water at the measurement temperature.

Refractive Index Measurement:

-

Calibrate an Abbe refractometer using a standard liquid with a known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

References

Solubility of Benzyl 4-Methylbenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 4-methylbenzoate (also known as benzyl p-toluate) is an ester of benzyl alcohol and 4-methylbenzoic acid. It is a compound of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available solubility information for benzyl 4-methylbenzoate, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Qualitative Solubility Profile

This compound is generally described as being soluble in a variety of common organic solvents. Its aromatic nature and the presence of the ester group contribute to its affinity for organic media.

| Solvent Class | Specific Solvents | Qualitative Solubility | Citation |

| Alcohols | Ethanol | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1] |

| Ketones | Acetone | Soluble | [2] |

Based on the principle of "like dissolves like," it can be inferred that this compound will also exhibit good solubility in other polar aprotic solvents such as ethyl acetate (B1210297) and chlorinated solvents like chloroform (B151607) and dichloromethane. Its solubility in non-polar solvents like hexanes or toluene (B28343) is likely to be lower but may still be significant.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 10-20 mL)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm or smaller pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or a UV-Vis spectrophotometer)

2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that a visible amount remains undissolved at equilibrium.

-

Record the exact mass of the added this compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

3. Data Reporting

The solubility data should be reported along with the following information:

-

Name of the compound and its purity.

-

Name of the solvent and its grade.

-

Temperature of the experiment (in °C or K).

-

The analytical method used for quantification.

-

The determined solubility value with appropriate units (e.g., g/100 mL, mg/mL, mol/L).

-

The standard deviation if multiple replicates are performed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to Benzyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl (B1604629) 4-methylbenzoate, a versatile ester with applications in various scientific fields. It covers its chemical identity, physicochemical properties, spectral data, synthesis, and known biological activities.

Chemical Identity and Synonyms

Benzyl 4-methylbenzoate is an organic compound classified as a benzoate (B1203000) ester. It is structurally derived from the condensation of 4-methylbenzoic acid and benzyl alcohol.[1] Its chemical structure features a benzyl group attached to a 4-methylbenzoate moiety, which contributes to its aromatic properties.[1]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Benzyl p-toluate, p-Toluic acid, benzyl ester, Benzoic acid, 4-methyl-, phenylmethyl ester[1] |

| CAS Number | 5467-99-2[2] |

| Molecular Formula | C₁₅H₁₄O₂[1][2] |

| Molecular Weight | 226.27 g/mol [2] |

| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3[1][2] |

| InChIKey | LNXGEZSXCGDUSD-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2[1][2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a pleasant, aromatic odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 103-104 °C at 15 mmHg | [3][4] |

| Melting Point | 32-35 °C | [3][4] |

| Density | ~1.1 g/cm³ (predicted) | |

| Solubility | Soluble in ethanol, ether; limited solubility in water | [1] |

| Vapor Pressure | 1 mmHg (39 °C) (for methyl 4-methylbenzoate) | [3] |

| Flash Point | 90 °C (for methyl 4-methylbenzoate) | [3] |

| logP (o/w) | 4.3 (calculated) | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available in public databases such as PubChem and SpectraBase.[2][5] The fragmentation pattern in electron ionization (EI) mass spectrometry is key for its identification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1720 cm⁻¹, C-O stretching vibrations, and bands corresponding to the aromatic rings. Vapor phase IR spectra are available in databases like PubChem.[2]

Experimental Protocols

Synthesis via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol using a strong acid catalyst.

Materials:

-

4-methylbenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methylbenzoic acid, a slight excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Distillation: The crude product can be purified by vacuum distillation.

-

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed, using a mixture of hexane and ethyl acetate (B1210297) as the eluent.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as some of its close analogs. However, research on related benzoate esters provides insights into its potential biological roles.

Known Biological Activities

-

Insecticidal and Scabicidal Properties: this compound has been investigated for its efficacy in treating conditions like scabies, where it is believed to act on the nervous system of parasites.[6] Studies have also shown its potential as an insecticide against various pests.[6]

-

Antimicrobial Effects: Benzoic acid and its derivatives are known for their antimicrobial properties, primarily by disrupting cell membrane permeability and inhibiting cellular enzymes in microorganisms.[7]

-

Cytotoxicity in Cancer Cells: Some benzoic acid esters, when modified to target mitochondria, have shown selective cytotoxicity towards human colorectal cancer cell lines.[8] These derivatives can uncouple the oxidative phosphorylation system and induce apoptosis.[8]

Metabolism of Benzoate Esters

While a specific signaling pathway for this compound is not well-documented, the metabolic fate of the closely related compound, benzyl benzoate, is well-understood and serves as a relevant model. Benzoate esters are typically hydrolyzed in vivo to their corresponding alcohol and carboxylic acid.

Caption: Generalized metabolic pathway of benzyl benzoate.

In this pathway, benzyl benzoate is hydrolyzed to benzyl alcohol and benzoic acid. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. It is plausible that this compound follows a similar metabolic route, being hydrolyzed to benzyl alcohol and 4-methylbenzoic acid, which are then further metabolized and excreted.

References

- 1. CAS 5467-99-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C15H14O2 | CID 230518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound|C15H14O2|5467-99-2 [benchchem.com]

- 7. justlonghealth.com [justlonghealth.com]

- 8. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Properties of Benzyl p-Toluate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral analysis of benzyl (B1604629) p-toluate (B1214165). The information contained herein is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data analysis.

Introduction

Benzyl p-toluate, also known as benzyl 4-methylbenzoate, is an ester with applications in various fields of chemical synthesis. Its structure, combining a benzyl group and a p-toluate moiety, makes it a useful intermediate in the preparation of more complex molecules. This guide details a common and effective method for its synthesis, Fischer-Speier esterification, and provides a thorough characterization of its physical and spectral properties.

Physicochemical Properties

Benzyl p-toluate is a yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molar Mass | 226.27 g/mol | [2] |

| Appearance | Yellow liquid | [1] |

| CAS Number | 5467-99-2 | [2] |

Synthesis of Benzyl p-Toluate

The synthesis of benzyl p-toluate is most commonly achieved through the Fischer-Speier esterification of p-toluic acid with benzyl alcohol, using an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Reaction Scheme

Caption: General reaction scheme for the synthesis of benzyl p-toluate.

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[1]

Materials:

-

p-Toluic acid

-

Benzyl alcohol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-toluic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Add a sufficient amount of toluene (B28343) to the flask to allow for efficient stirring and azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzyl p-toluate.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary. A reported synthesis using a different method yielded a yellow liquid.[1]

Yield: A reported yield for a similar synthesis is 91%.[1]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for the structural confirmation of benzyl p-toluate. The data presented below is based on a reported spectrum of this compound.[1]

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97-7.95 | m | 2H | Ar-H (ortho to -COO) |

| 7.43-7.41 | m | 2H | Ar-H (benzyl ring) |

| 7.38-7.30 | m | 3H | Ar-H (benzyl ring) |

| 7.19 | dd, J = 8.5, 0.6 Hz | 2H | Ar-H (meta to -COO) |

| 5.33 | s | 2H | -O-CH ₂-Ph |

| 2.36 | s | 3H | Ar-CH ₃ |

13C NMR (100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| 166.31 | C =O |

| 143.54 | Ar-C (para to -COO) |

| 136.09 | Ar-C (ipso, benzyl ring) |

| 129.60 | Ar-C H (ortho to -COO) |

| 128.95 | Ar-C H |

| 128.43 | Ar-C H (benzyl ring) |

| 128.02 | Ar-C H (benzyl ring) |

| 127.97 | Ar-C H (benzyl ring) |

| 127.28 | Ar-C (ipso, tolyl ring) |

| 66.34 | -O-C H₂-Ph |

| 21.51 | Ar-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of benzyl p-toluate would be expected to show characteristic absorption bands for the functional groups present in the molecule. While a specific spectrum for benzyl p-toluate is not provided, the expected key absorptions based on its structure are listed below.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3030 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1610, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1270, ~1100 | Strong | C-O stretching (ester) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of benzyl p-toluate.

Caption: A typical workflow for the synthesis and purification of benzyl p-toluate.

References

An In-depth Technical Guide to p-Toluic Acid, Benzyl Ester: Synthesis, Properties, and Potential Applications in Drug Development

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information on p-toluic acid, benzyl (B1604629) ester. It is important to note that while the synthesis and physical properties of this compound are documented, there is a significant lack of publicly available data regarding its specific biological activities, quantitative efficacy, and associated signaling pathways. The information presented herein is intended for research and informational purposes.

Introduction

p-Toluic acid, benzyl ester, also known as benzyl p-toluate (B1214165), is an organic compound belonging to the ester family. It is structurally characterized by a benzyl group attached to the carboxylate of p-toluic acid. While its direct biological applications are not extensively documented, its constituent parts, p-toluic acid and benzyl esters, have established roles in various industrial and pharmaceutical applications. Esters of p-toluic acid serve as intermediates in the synthesis of pharmaceuticals, suggesting a potential role for benzyl p-toluate in drug discovery and development as a synthetic building block or a scaffold for more complex molecules.[1] This guide aims to consolidate the available technical information on p-toluic acid, benzyl ester, with a focus on its synthesis and physicochemical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of p-toluic acid, benzyl ester are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| CAS Number | 5467-99-2 | [2] |

| Appearance | Not specified (likely a solid or liquid) | |

| IUPAC Name | benzyl 4-methylbenzoate | [2] |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | [2] |

| InChIKey | LNXGEZSXCGDUSD-UHFFFAOYSA-N | [2] |

Synthesis of p-Toluic Acid, Benzyl Ester

The synthesis of p-toluic acid, benzyl ester can be achieved through the esterification of p-toluic acid with benzyl alcohol. A general and widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

-

p-Toluic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of p-toluic acid and benzyl alcohol in a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of p-toluic acid, benzyl ester via Fischer esterification.

Applications in Research and Drug Development

While direct therapeutic applications of p-toluic acid, benzyl ester have not been identified in the reviewed literature, its potential lies in its role as a chemical intermediate. The search for novel therapeutic agents often involves the synthesis and modification of small organic molecules. Given that esters of p-toluic acid have been utilized as intermediates in the synthesis of drugs, it is plausible that benzyl p-toluate could serve a similar purpose.[1]

For instance, the benzyl ester group can act as a protecting group for the carboxylic acid functionality of p-toluic acid during multi-step syntheses. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, which is a common strategy in medicinal chemistry.

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough search of scientific databases reveals a significant lack of information on the specific biological activity of p-toluic acid, benzyl ester. There are no published studies detailing its effects on specific cellular targets, its mechanism of action, or its involvement in any signaling pathways. Consequently, no quantitative data such as IC₅₀ or Kᵢ values are available for this compound.

For context, the structurally related compound, benzyl benzoate (B1203000), is known for its use as a topical treatment for scabies and lice. Its mechanism of action is believed to involve neurotoxicity to these parasites. However, it is crucial to emphasize that this information pertains to benzyl benzoate and cannot be extrapolated to p-toluic acid, benzyl ester without experimental validation.

Future Directions

The absence of biological data for p-toluic acid, benzyl ester presents an opportunity for future research. Key areas for investigation could include:

-

Screening for Biological Activity: The compound could be screened against a variety of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic activity.

-

Antimicrobial and Antiparasitic Assays: Given the activity of the related compound benzyl benzoate, it would be logical to investigate the potential of p-toluic acid, benzyl ester as an antimicrobial or antiparasitic agent.

-

Prodrug Design: The molecule could be explored as a prodrug moiety for other active pharmaceutical ingredients, where the ester linkage is designed to be cleaved in vivo to release the active drug.

-

Chemical Library Synthesis: p-Toluic acid, benzyl ester can serve as a starting material for the synthesis of a library of related compounds for high-throughput screening.

Conclusion

p-Toluic acid, benzyl ester is a readily synthesizable organic compound with well-defined physicochemical properties. While its direct applications in drug development are not yet established due to a lack of biological data, its potential as a synthetic intermediate or a scaffold for medicinal chemistry exploration remains. Further research is warranted to elucidate any potential biological activities and to explore its utility in the development of new therapeutic agents. Researchers are encouraged to consider this compound in their screening programs and synthetic strategies.

References

The Unsung History of Benzyl 4-methylbenzoate: A Technical Retrospective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the discovery and history of Benzyl (B1604629) 4-methylbenzoate, a significant aromatic ester. While a definitive record of its initial synthesis and the scientists involved remains elusive in readily accessible historical literature, its creation is intrinsically linked to the foundational advancements in ester chemistry of the late 19th and early 20th centuries. This document provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its applications.

Historical Context: The Dawn of Ester Synthesis

The synthesis of Benzyl 4-methylbenzoate, also known as benzyl p-toluate, is a direct application of the principles of esterification, a cornerstone of organic chemistry. The most probable historical route to its first synthesis would have been the acid-catalyzed reaction between 4-methylbenzoic acid (p-toluic acid) and benzyl alcohol. This method is a classic example of the Fischer-Speier esterification , a reaction first described in 1895 by the eminent German chemists Emil Fischer and Arthur Speier.

The Fischer-Speier esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reversible reaction, while fundamental, laid the groundwork for the systematic synthesis of a vast array of esters, including aromatic esters like this compound, which found use in fragrances, flavorings, and as chemical intermediates.

Synthesis of this compound: A Methodological Overview

The primary method for the synthesis of this compound remains the Fischer-Speier esterification. The reaction involves the condensation of 4-methylbenzoic acid and benzyl alcohol.

Reaction:

4-Methylbenzoic Acid + Benzyl Alcohol ⇌ this compound + Water

The general mechanism for this acid-catalyzed esterification is depicted below:

Experimental Protocol: Fischer-Speier Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on the principles of Fischer-Speier esterification.

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-methylbenzoic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the weight of the carboxylic acid) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Continue reflux until no more water is collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid and the catalyst), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the toluene solvent by rotary evaporation.

-

The crude ester can be purified by vacuum distillation to yield pure this compound.

-

Quantitative Data: Synthesis Yields

While specific historical yield data for the initial synthesis is unavailable, modern adaptations of the Fischer-Speier esterification and other methods report varying yields.

| Synthesis Method | Reactants | Catalyst/Conditions | Reported Yield (%) |

| Fischer-Speier Esterification | 4-Methylbenzoic Acid, Benzyl Alcohol | Sulfuric Acid, Reflux | Typically >80% |

| Palladium-Catalyzed C-H Activation | p-Toluic Acid, Toluene | Pd(OAc)₂, O₂ | 25-90% (method dependent) |

Applications and Significance

This compound is primarily utilized in the fragrance and flavor industries for its mild, sweet, and floral aroma. It serves as a fixative and a fragrance component in perfumes, soaps, and other cosmetic products. Its ester functionality also makes it a useful intermediate in the synthesis of more complex organic molecules.

Conclusion

The discovery of this compound is not marked by a singular, celebrated event but is rather a product of the systematic exploration of ester chemistry that followed the seminal work of Fischer and Speier. While the individuals who first synthesized this specific ester are not clearly documented in the reviewed historical records, its preparation follows the well-established principles of acid-catalyzed esterification. The compound continues to be relevant, particularly in the fragrance industry, a testament to the enduring legacy of early organic synthesis. Further archival research into patent literature and less prominent chemical journals of the early 20th century may yet reveal the specific details of its first synthesis.

Benzyl 4-Methylbenzoate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) 4-methylbenzoate, a versatile ester, serves as a crucial intermediate in a multitude of organic synthesis applications. Its unique structural features, combining a benzyl protecting group with a methyl-substituted aromatic ring, make it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physicochemical properties, synthesis methodologies, and key applications of benzyl 4-methylbenzoate, with a focus on its role in modern organic chemistry. Detailed experimental protocols, comprehensive data summaries, and schematic representations of its synthetic utility are presented to support researchers in leveraging this important compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, providing a foundational understanding for its application in various reaction conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| CAS Number | 5467-99-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | Not available | |

| Boiling Point (predicted) | 372.5 °C | [3] |

| Density (predicted) | 1.142 g/cm³ | [3] |

| Refractive Index (predicted) | 1.566 | [3] |

| Solubility | Soluble in polar aprotic solvents like acetone, ethanol, and ether; limited solubility in water. | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The most common approaches involve the esterification of 4-methylbenzoic acid with benzyl alcohol.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4]

-

Reagents: 4-methylbenzoic acid, benzyl alcohol, concentrated sulfuric acid (catalyst), diethyl ether, 10% sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottomed flask, dissolve 4-methylbenzoic acid in an excess of benzyl alcohol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with swirling.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, decant the solution into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water, followed by a 10% sodium bicarbonate solution to neutralize any unreacted acid, and then again with water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

References

Methodological & Application

synthesis of Benzyl 4-methylbenzoate from benzyl alcohol and 4-methylbenzoic acid

Application Note

Introduction

Benzyl (B1604629) 4-methylbenzoate, also known as benzyl p-toluate, is an ester with applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis. This application note provides a detailed protocol for the synthesis of Benzyl 4-methylbenzoate from benzyl alcohol and 4-methylbenzoic acid (p-toluic acid) using an acid catalyst. The described method is a robust and scalable procedure suitable for research and development laboratories.

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] To achieve high yields, the equilibrium must be shifted towards the products. Common strategies to accomplish this include using an excess of one of the reactants (typically the less expensive one) or removing the water formed during the reaction, for instance, by azeotropic distillation.[2] This protocol will detail a standard reflux method using an excess of one reactant and a strong acid catalyst.

Reaction Principle

The synthesis of this compound proceeds via the acid-catalyzed esterification of 4-methylbenzoic acid with benzyl alcohol. The reaction is typically catalyzed by a strong protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and affords the final product, this compound.[4]

Experimental Protocols

Materials and Equipment:

-

4-methylbenzoic acid (p-toluic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation or column chromatography (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylbenzoic acid and benzyl alcohol. To drive the reaction to completion, a molar excess of one of the reactants should be used.[3]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[3]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5] Recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, can also be employed for further purification if the product is a solid at room temperature.[6][7]

Data Presentation

The following table summarizes typical reaction parameters for the Fischer esterification of aromatic acids with alcohols, which can be adapted for the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reactants | 4-methylbenzoic acid, Benzyl alcohol | - |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:4 (excess alcohol is common) | [8] |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | [1][3] |

| Catalyst Loading | Catalytic amount (e.g., 5 mol%) | [3] |

| Solvent | Toluene (for azeotropic removal of water) or excess alcohol | [3] |

| Reaction Temperature | Reflux temperature of the solvent | [3] |

| Reaction Time | 2 - 20 hours | [3] |

| Typical Yield | 70 - 95% | [3] |

Signaling Pathways and Experimental Workflows

Fischer Esterification Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. Fischer Esterification [organic-chemistry.org]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Purification [chem.rochester.edu]

- 8. scribd.com [scribd.com]

Application Notes and Protocols for the Synthesis of Benzyl 4-methylbenzoate

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzyl (B1604629) 4-methylbenzoate, an ester commonly utilized in the fragrance and flavor industries, as well as a valuable intermediate in organic synthesis.[1] The synthesis is achieved via the Fischer esterification of 4-methylbenzoic acid and benzyl alcohol in the presence of an acid catalyst. This application note includes a step-by-step methodology, a summary of expected quantitative data, and a visual representation of the experimental workflow to aid researchers, scientists, and drug development professionals in the successful preparation of this compound.

Introduction

Benzyl 4-methylbenzoate (also known as benzyl p-toluate) is an organic compound with the chemical formula C₁₅H₁₄O₂.[1] It is characterized by a pleasant aromatic odor and is typically a colorless to pale yellow liquid.[1] The synthesis of this ester is a classic example of the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[2][3][4] To drive the reversible reaction towards the product, an excess of one reactant (typically the alcohol) is used, and the water produced is often removed.[2][3]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 4-methylbenzoic acid and benzyl alcohol using sulfuric acid as a catalyst.

Materials:

-

4-methylbenzoic acid (p-toluic acid)

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation or column chromatography (for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-methylbenzoic acid and an excess of benzyl alcohol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be maintained at reflux for several hours (e.g., 2-4 hours) to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water

-

5% Sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 4-methylbenzoic acid.[5]

-

Saturated sodium chloride solution (brine) to remove residual water.

-

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess benzyl alcohol.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.[5][6]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [1][7] |

| Molecular Weight | 226.27 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Yield | ~91% | [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51 | [8] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. CAS 5467-99-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | C15H14O2 | CID 230518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for the Acid-Catalyzed Esterification of Benzyl 4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 4-methylbenzoate, an ester with applications in the fragrance and pharmaceutical industries, is synthesized through the acid-catalyzed esterification of 4-methylbenzoic acid (p-toluic acid) and benzyl alcohol. This process, a classic example of the Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to achieve high yields, the equilibrium is shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1][2][3] This document provides detailed protocols and application notes for this synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of the starting materials and the final product is presented in Table 1.

| Property | p-Toluic Acid | Benzyl Alcohol | Benzyl 4-methylbenzoate |

| IUPAC Name | 4-Methylbenzoic acid | Phenylmethanol | This compound |

| Synonyms | Crithminic acid | Benzenemethanol | Benzyl p-toluate |

| CAS Number | 99-94-5 | 100-51-6 | 5467-99-2 |

| Molecular Formula | C₈H₈O₂ | C₇H₈O | C₁₅H₁₄O₂ |

| Molecular Weight | 136.15 g/mol | 108.14 g/mol | 226.27 g/mol |

| Appearance | White crystalline solid | Colorless liquid | Colorless to pale yellow liquid |

| Boiling Point | 274-275 °C | 205 °C | 335.5 °C (predicted) |

| Melting Point | 180-182 °C | -15.2 °C | N/A |

Reaction Mechanism and Workflow

The acid-catalyzed esterification of p-toluic acid with benzyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the p-toluic acid, increasing its electrophilicity. The lone pair of electrons on the oxygen of the benzyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product, this compound.

Experimental Protocols

This section details two common protocols for the synthesis of this compound using different acid catalysts.

Protocol 1: Sulfuric Acid Catalysis

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

p-Toluic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of p-toluic acid and 25 mL of benzyl alcohol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the flask with swirling.

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle and maintain for 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing 25 mL of water.

-

Rinse the reaction flask with 25 mL of diethyl ether and add the rinsing to the separatory funnel.

-

Shake the funnel thoroughly and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted p-toluic acid), and finally with 25 mL of brine.[1][2]

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Decant or filter the dried solution into a pre-weighed round-bottom flask.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Protocol 2: p-Toluenesulfonic Acid Catalysis

This protocol utilizes a solid acid catalyst which can be easier to handle.

Materials:

-

p-Toluic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask with a Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add p-toluic acid (1 equivalent), benzyl alcohol (1.5 to 2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%), and toluene as the solvent.

-

Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with additional toluene or another suitable organic solvent like ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution to remove the p-TsOH and any unreacted p-toluic acid, followed by a wash with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-